8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine is a synthetic compound belonging to the class of triazolobenzodiazepines, which are characterized by a triazole ring fused to a benzodiazepine structure. This compound exhibits significant pharmacological properties, particularly in the context of central nervous system activity. The molecular formula for this compound is , and it has been identified with the CAS number 2034366-97-5 .
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine is classified under the broader category of benzodiazepines, which are known for their anxiolytic, sedative, and anticonvulsant properties. The specific incorporation of a nitro group and a pyridyl substituent enhances its chemical reactivity and biological activity compared to traditional benzodiazepines.
The synthesis of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine typically involves multi-step organic reactions. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice (e.g., tetrahydrofuran or methanol), and reaction time (typically 18-72 hours) to ensure high yields and purity of the final product . Purification methods such as chromatography or recrystallization are commonly employed post-synthesis.
The molecular structure of 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine features:
This structural arrangement contributes to its unique pharmacological properties.
The molecular weight of this compound is approximately 320.312 g/mol. The InChI key for structural identification is provided as well.
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine can participate in various chemical reactions typical for benzodiazepines:
Reactions are often conducted under inert atmospheres (e.g., nitrogen) to prevent oxidation or degradation of sensitive intermediates. Reaction yields and purities are typically analyzed using techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.
The mechanism of action for 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine likely involves modulation of gamma-aminobutyric acid type A (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances inhibitory neurotransmission, leading to anxiolytic and sedative effects.
Studies indicate that compounds within this class exhibit varying affinities for different GABA receptor subtypes, which may influence their therapeutic profiles and side effects .
Key physical properties include:
Chemical properties include:
Relevant data on stability and reactivity can be found in detailed chemical safety sheets or specific studies focusing on similar compounds.
8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine has potential applications in:
Ongoing research into its pharmacological profile may reveal additional therapeutic uses or enhancements in efficacy compared to existing benzodiazepines .
The triazolobenzodiazepine scaffold represents a pivotal advancement in benzodiazepine medicinal chemistry, originating from efforts to enhance the pharmacological profile of classical 1,4-benzodiazepines. The fusion of a 1,2,4-triazole ring onto the diazepine core significantly improved receptor binding affinity and metabolic stability. Early clinical triazolobenzodiazepines like estazolam (8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine) emerged in the 1990s as potent hypnotics, exploiting the triazole ring’s ability to form additional hydrogen bonds within the GABAA receptor’s benzodiazepine binding site [6]. The scaffold’s versatility enabled systematic exploration of substituents at positions C-1, C-6, and C-8. For instance, 1-methyl substitution (as seen in alprazolam) became a common feature to optimize pharmacokinetics, while C-6 aryl groups proved essential for receptor interaction. The compound 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine exemplifies a structurally distinct derivative where a pyridyl moiety replaces the typical phenyl group at C-6, combined with an electron-withdrawing nitro group at C-8 [1] [4] [7].
Table 1: Evolution of Key Triazolobenzodiazepine Structures
Compound Name | C-1 Substituent | C-6 Substituent | C-8 Substituent | Status |
---|---|---|---|---|
Estazolam | H | Phenyl | Chloro | FDA-approved |
Alprazolam | Methyl | Phenyl | Chloro | FDA-approved |
8-Nitro-1-methyl-6-(2-pyridyl) | Methyl | 2-Pyridyl | Nitro | Research compound |
The strategic placement of nitro groups at position 8 (C-8) significantly modulates the electronic properties and receptor binding characteristics of triazolobenzodiazepines. Nitro is a potent electron-withdrawing group, enhancing the compound’s affinity for the GABAA receptor by influencing the electron density of the fused aromatic ring system. This effect stabilizes key interactions within the receptor’s hydrophobic pockets, particularly the L1/L2 domains identified in pharmacophore models [5]. The 8-nitro substitution in this specific compound likely contributes to high receptor affinity, mirroring the activity enhancement observed in other nitro-substituted benzodiazepines like clonazepam and nitrazepam [3] [6].
The 2-pyridyl substituent at C-6 introduces unique steric and electronic properties compared to traditional phenyl or halogenated phenyl groups. The pyridine nitrogen offers a potential hydrogen bond acceptor site, potentially enabling additional polar interactions with receptor residues (e.g., histidine or serine) near the binding pocket’s outer edge. Furthermore, the heteroaromatic nature of pyridine alters the compound’s dipole moment and π-stacking capabilities compared to phenyl, potentially influencing binding kinetics and subtype selectivity [1] [5]. This structural deviation from classical C-6 aryl groups positions 8-nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine as a molecule with potentially distinct pharmacodynamic properties.
8-Nitro-1-methyl-6-(2-pyridyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine exists within the complex landscape of Designer Benzodiazepines (DBZD), also termed Novel Psychoactive Substances (NPS). These compounds are structural analogs of clinically approved benzodiazepines, synthesized specifically to circumvent drug control legislation while mimicking the psychoactive effects of scheduled substances. DBZD like phenazepam, etizolam, and flubromazolam initially emerged via online vendors and illicit markets around 2007-2012, often marketed as "legal highs" or counterfeit medications [3].
The structural features of this compound – particularly the uncommon 2-pyridyl group and 8-nitro substitution – exemplify the molecular diversification strategies employed within the DBZD market. Manufacturers exploit minor modifications (e.g., halogen shifts, introduction of novel heteroaryl groups, or altered ring fusion points) to create new entities not explicitly listed in controlled substance schedules. While phenazepam and etizolam were early entrants, more recent DBZD like flualprazolam (fluorinated alprazolam analog) and flubromazolam (triazolobenzodiazepine with bromo and fluorophenyl groups) demonstrate increasing potency and affinity [3].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8